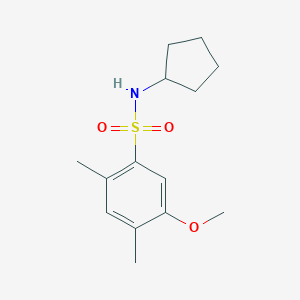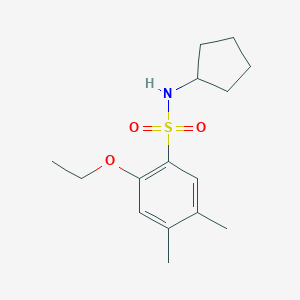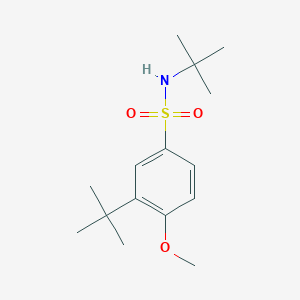
6-ethoxy-N-(2-pyridinylmethyl)-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethoxy-N-(2-pyridinylmethyl)-2-naphthalenesulfonamide, commonly referred to as EPMS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that has been shown to exhibit a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
EPMS has been studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation. Additionally, EPMS has been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Mécanisme D'action
EPMS is believed to exert its effects through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, EPMS can reduce inflammation and pain.
Biochemical and Physiological Effects
EPMS has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, EPMS has been shown to inhibit the growth of cancer cells. It has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
EPMS has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, EPMS exhibits a variety of biochemical and physiological effects, making it a versatile compound for scientific research. However, there are also some limitations to using EPMS in lab experiments. It has been shown to exhibit some cytotoxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of EPMS is not fully understood, which may complicate its use in some experiments.
Orientations Futures
There are several future directions for the study of EPMS. One area of interest is the development of EPMS derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of EPMS. This may involve the use of advanced techniques such as molecular modeling and X-ray crystallography. Finally, there is a need for further studies to explore the potential applications of EPMS in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of EPMS involves the reaction of 6-ethoxy-2-naphthalenesulfonyl chloride with 2-pyridinemethanol in the presence of a base such as triethylamine. This reaction results in the formation of EPMS as a white solid. The purity of the compound can be improved through recrystallization.
Propriétés
Nom du produit |
6-ethoxy-N-(2-pyridinylmethyl)-2-naphthalenesulfonamide |
|---|---|
Formule moléculaire |
C18H18N2O3S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
6-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-2-23-17-8-6-15-12-18(9-7-14(15)11-17)24(21,22)20-13-16-5-3-4-10-19-16/h3-12,20H,2,13H2,1H3 |
Clé InChI |
YAXXCAOKZKHVHW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
SMILES canonique |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)

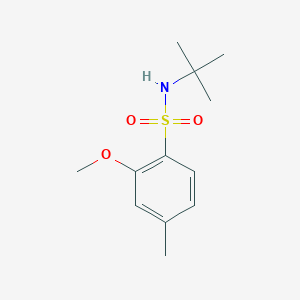
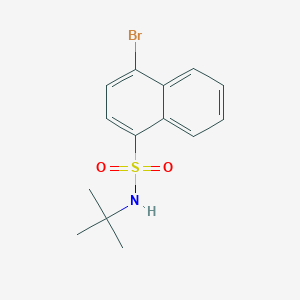


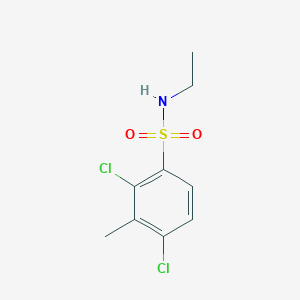
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-4-methylbenzenesulfonamide](/img/structure/B226254.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226255.png)

